molecular formula C16H17ClN6O4 B2573229 (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377057-60-8

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2573229
CAS No.: 377057-60-8
M. Wt: 392.8
InChI Key: NYQNVMQPLOCVCY-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17ClN6O4 and its molecular weight is 392.8. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Diseases

Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a structurally similar group of compounds, has demonstrated potential as multitarget drugs for neurodegenerative diseases. These compounds have been designed to improve water solubility and have shown potent dual-target-directed antagonism at A1/A2A adenosine receptor subtypes, with several compounds also inhibiting monoamine oxidases (MAO). Such compounds are anticipated to offer advantages over single-target therapeutics in treating neurodegenerative diseases due to their action at multiple relevant targets (Brunschweiger et al., 2014).

Anticancer, Anti-HIV-1, and Antimicrobial Agents

Compounds with structural similarities to the given chemical have been synthesized to explore their in vitro anticancer, anti-HIV-1, and antimicrobial activities. The synthesis of 8-substituted methylxanthine derivatives aimed at finding novel purine antimetabolites has revealed compounds with significant activity against various cancer cell lines, HIV-1 reduction, and microbial inhibition, indicating the potential for designing new ligands with preserved π-electron systems and lower molecular weight (Rida et al., 2007).

Properties

IUPAC Name

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O4/c1-22-13-12(14(26)20-16(22)27)23(7-11(25)8-24)15(19-13)21-18-6-9-2-4-10(17)5-3-9/h2-6,11,24-25H,7-8H2,1H3,(H,19,21)(H,20,26,27)/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQNVMQPLOCVCY-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Cl)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Cl)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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